molecular formula C10H15N3O3 B13280277 N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide

N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B13280277
M. Wt: 225.24 g/mol
InChI Key: MSXQIDZUJLPFHQ-NETXQHHPSA-N
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Description

N-[(4S)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a stereospecific (4S)-4-methoxypyrrolidin-3-yl moiety. This structural configuration confers unique physicochemical properties, including a molecular weight of 261.7 g/mol (C₁₀H₁₆ClN₃O₃ when considering its hydrochloride salt form) and a purity ≥95% .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C10H15N3O3/c1-6-3-8(16-13-6)10(14)12-7-4-11-5-9(7)15-2/h3,7,9,11H,4-5H2,1-2H3,(H,12,14)/t7?,9-/m0/s1

InChI Key

MSXQIDZUJLPFHQ-NETXQHHPSA-N

Isomeric SMILES

CC1=NOC(=C1)C(=O)NC2CNC[C@@H]2OC

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2CNCC2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the formation of the oxazole ring, and finally the introduction of the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (R004)

  • Structure : Shares the oxazole-carboxamide backbone but incorporates a 4,5-dihydroisoxazole ring and a trifluoromethylphenyl substituent.
  • Pharmacology : Demonstrates potent anti-inflammatory activity in a formaldehyde-induced rat edema model, surpassing diclofenac sodium. Acts as a selective PAR-2 receptor inhibitor .
  • Metabolism : Undergoes biotransformation in Wistar rats and rabbits, with metabolites synthesized for pharmacokinetic studies .

N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

  • Structure : Retains the 3-methyl-1,2-oxazole-5-carboxamide core but substitutes the pyrrolidinyl group with a 4-acetylphenyl moiety.

N-(6-Methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

  • Structure : Features a 5-methyl-3-phenyl-1,2-oxazole core with a methoxypyridinyl substituent.

Structural and Functional Group Analysis

Compound Key Substituents Molecular Formula Pharmacological Notes References
Target Compound (4S)-4-Methoxypyrrolidin-3-yl C₁₀H₁₆ClN₃O₃ Stereospecific design; potential metabolic stability from pyrrolidine ring
R004 4-Methoxy-3-(trifluoromethyl)phenyl Not specified PAR-2 inhibition; superior anti-inflammatory activity
N-(4-Acetylphenyl) analogue 4-Acetylphenyl C₁₃H₁₂N₂O₃ Simpler structure; possible enhanced solubility
N-(6-Methoxypyridin-3-yl) analogue 6-Methoxypyridin-3-yl C₁₇H₁₅N₃O₃ Pyridine moiety may improve bioavailability

Key Observations:

Substituent Impact : The (4S)-4-methoxypyrrolidinyl group in the target compound introduces stereochemical complexity, likely enhancing receptor specificity compared to phenyl or pyridinyl substituents in analogues.

Anti-Inflammatory Potential: R004’s trifluoromethyl and dihydroisoxazole groups correlate with high anti-inflammatory efficacy, suggesting that electron-withdrawing groups improve activity .

Metabolic Considerations : The pyrrolidine ring in the target compound may slow hepatic metabolism compared to R004’s phenyl group, which undergoes phase I oxidation .

Biological Activity

N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article delves into the various aspects of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • IUPAC Name: this compound
  • Molecular Formula: C10_{10}H15_{15}N3_{3}O3_{3}
  • Molecular Weight: 225.24 g/mol
  • CAS Number: 1217988-01-6

Research indicates that this compound may exert its biological effects through several mechanisms:

  • GSK-3β Inhibition : It has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease. Inhibition of GSK-3β leads to reduced hyperphosphorylation of tau proteins, which is a hallmark of Alzheimer's pathology .
  • Neuroprotective Effects : The compound exhibits neuroprotective properties by alleviating oxidative stress in neuronal cells. This is achieved through the activation of the Keap1-Nrf2 pathway, which enhances the expression of antioxidant proteins .
  • Anticancer Activity : Preliminary studies suggest that it may also possess anticancer properties by targeting TACC3 (Transforming Acidic Coiled-Coil 3), a protein involved in cell division and tumor growth. Compounds that inhibit TACC3 have shown promise in cancer treatment strategies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeAssay TypeResultReference
GSK-3β InhibitionIC50_{50} Assay0.25 μM
NeuroprotectionH2_2O2_2 Induced DamageSignificant reduction in ROS
Anticancer ActivityTACC3 InhibitionEffective in cell lines

Case Studies

  • Alzheimer's Disease Model : In a study involving HEK293T cells overexpressing GSK-3β, treatment with this compound resulted in decreased levels of phosphorylated tau and reduced oxidative stress markers, indicating its potential as a therapeutic agent for Alzheimer's disease .
  • Cancer Cell Lines : Another investigation assessed the compound's effect on various cancer cell lines where it demonstrated significant cytotoxicity against cells expressing high levels of TACC3, supporting its role as a potential anticancer agent .

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